2-Pyrrolidinepropanol, 1-phenyl-
Description
2-Pyrrolidinepropanol, 1-phenyl- is a chiral secondary alcohol featuring a pyrrolidine ring (a five-membered saturated amine heterocycle) attached to a propanol backbone and a phenyl substituent. This structure confers unique stereochemical and electronic properties, making it relevant in pharmaceutical and synthetic chemistry. The phenyl group enhances lipophilicity, while the pyrrolidine ring contributes to basicity and hydrogen-bonding capacity, influencing solubility and reactivity .
Properties
CAS No. |
59283-45-3 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(1-phenylpyrrolidin-2-yl)propan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-11-5-9-13-8-4-10-14(13)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 |
InChI Key |
BOYAPUFCARQADT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinepropanol, 1-phenyl- can be achieved through several methods. One common approach involves the reaction of phenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds under anhydrous conditions and typically requires refluxing for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinepropanol, 1-phenyl- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinepropanol, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-Pyrrolidinepropanol, 1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinepropanol, 1-phenyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared with structurally related propanol derivatives and aromatic-substituted amines (Table 1).
Table 1: Structural Comparison of 2-Pyrrolidinepropanol, 1-phenyl- and Analogs
Key Findings:
Lipophilicity: The phenyl group in 2-Pyrrolidinepropanol, 1-phenyl- increases lipophilicity compared to thiophene-substituted analogs (e.g., compound a in ), but less than naphthalene derivatives (e.g., compound b ). This affects membrane permeability in drug design.
Solubility: Propanol derivatives with polar groups (e.g., –OH in 2-Pyrrolidinepropanol) exhibit higher water solubility than ketones like acetophenone, which lack H-bond donors .
Stereochemical Complexity: The chiral center in 2-Pyrrolidinepropanol, 1-phenyl- may lead to enantiomer-specific activity, a feature absent in non-chiral analogs like acetophenone .
Research Implications and Gaps
- Pharmacological Potential: Pyrrolidine-containing compounds are common in bioactive molecules (e.g., antipsychotics). The phenyl-propanol motif may synergize with receptor binding, but in vivo studies are needed .
- Synthetic Challenges: Steric hindrance from the pyrrolidine ring and phenyl group could complicate synthetic routes compared to simpler propanols .
- Environmental Impact: Propanol derivatives are generally less volatile than ketones (e.g., acetophenone), reducing atmospheric release but increasing persistence in aquatic systems .
Notes
- Limitations: Direct data on 2-Pyrrolidinepropanol, 1-phenyl- are scarce; comparisons rely on structural analogs.
- Safety: Substituted propanols and amines may exhibit toxicity; rigorous profiling is advised.
- Regulatory Status : Unspecified impurities in related compounds (e.g., , compound g) highlight the need for stringent quality control .
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